molecular formula C17H19N5O2S B366355 3-(2-hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1189316-22-0

3-(2-hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B366355
CAS No.: 1189316-22-0
M. Wt: 357.4g/mol
InChI Key: OABDDVFNWFHMML-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiadiazole moiety: This step involves the reaction of the pyrazole intermediate with a suitable thiadiazole precursor under specific conditions.

    Coupling with the hydroxy-methylphenyl group: This final step involves the coupling of the intermediate with 2-hydroxy-4-methylphenyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It may be explored for its potential in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: It may exhibit antimicrobial properties, useful in the development of new antibiotics.

Medicine

    Anti-inflammatory: Pyrazole derivatives are often studied for their anti-inflammatory properties.

    Anticancer: The compound may be investigated for its potential anticancer activity.

Industry

    Agriculture: It may be used in the development of new pesticides or herbicides.

    Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

The unique combination of the hydroxy-methylphenyl group and the thiadiazole moiety in 3-(2-hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

1189316-22-0

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4g/mol

IUPAC Name

3-(2-hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H19N5O2S/c1-9(2)6-15-21-22-17(25-15)18-16(24)13-8-12(19-20-13)11-5-4-10(3)7-14(11)23/h4-5,7-9,23H,6H2,1-3H3,(H,19,20)(H,18,22,24)

InChI Key

OABDDVFNWFHMML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=NN=C(S3)CC(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=NN=C(S3)CC(C)C)O

Origin of Product

United States

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